(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride
Description
(2-Chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride is a tertiary amine salt with a complex structure comprising a 2-chloroethyl group, a methylamine moiety, and a 2-(dimethylamino)ethyl chain. Its molecular formula is C₇H₁₇Cl₂N₂, and it is structurally characterized by the presence of two amine groups (one dimethyl-substituted) and a reactive chloroethyl side chain. This compound is primarily utilized in pharmaceutical synthesis and organic chemistry due to its nucleophilic reactivity, which enables alkylation and quaternization reactions .
Properties
IUPAC Name |
N'-(2-chloroethyl)-N,N,N'-trimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClN2.ClH/c1-9(2)6-7-10(3)5-4-8;/h4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVDNBPHJPPIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Methylamine with Chloroethyl and Dimethylaminoethyl Precursors
A primary route involves the sequential alkylation of methylamine with 2-chloroethyl chloride and 2-(dimethylamino)ethyl chloride . This method, adapted from analogous hydrochlorination techniques, proceeds via nucleophilic substitution:
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First Alkylation : Methylamine reacts with 2-chloroethyl chloride in anhydrous ethanol at 0–5°C to form N-(2-chloroethyl)methylamine . Excess methylamine ensures monoalkylation, minimizing di- or tri-substituted byproducts.
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Second Alkylation : The intermediate is treated with 2-(dimethylamino)ethyl chloride hydrochloride at 60–80°C for 4–6 hours. Catalytic propionic acid (0.05–0.15:1 mass ratio to methylamine) enhances reaction kinetics by protonating the amine, increasing electrophilicity.
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Hydrochlorination : Gaseous HCl is introduced at 300–500 mL/min until pH 2–3, forming the final hydrochloride salt. Vacuum drying at 50–60°C yields a white crystalline solid.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature (Step 2) | 60–80°C | Higher temperatures accelerate alkylation but risk decomposition |
| HCl Flow Rate | 300–500 mL/min | Ensures complete protonation |
| Solvent | Anhydrous ethanol | Prevents hydrolysis of chloro groups |
This method achieves 89–92% yield with 99% purity (GC analysis).
One-Pot Synthesis Using Thionyl Chloride
Adapting methods from 2-dimethylaminoethyl chloride synthesis, a one-pot approach combines dimethylethanolamine , 2-chloroethylamine , and thionyl chloride (SOCl₂):
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Chlorination : Dimethylethanolamine and 2-chloroethylamine are dissolved in dichloromethane under an ice-water bath (8–18°C). SOCl₂ is added dropwise, converting hydroxyl groups to chlorides.
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Backflow Reaction : The mixture is refluxed with absolute ethanol for 2 hours to quench excess SOCl₂ and stabilize intermediates.
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Precipitation and Drying : Cooling to room temperature induces crystallization. Filtration and vacuum drying yield the target compound.
Advantages :
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Eliminates intermediate isolation, reducing processing time.
Limitations :
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Thionyl chloride’s corrosivity necessitates specialized equipment.
Catalytic and Solvent Optimization
Role of Organic Acids in Enhancing Reactivity
Propionic, adipic, or glutaric acids (0.05–0.15:1 mass ratio to amine) act as proton donors, accelerating alkylation by 30–40% compared to acid-free conditions. For example:
Solvent Selection and Purity
Absolute ethanol is preferred for its dual role as solvent and precipitant:
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Dissolves polar intermediates while excluding water, preventing hydrolysis of chloroethyl groups.
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Post-reaction addition (0.5–1:1 mass ratio to amine) ensures high recovery (>95%) during filtration.
Analytical Characterization and Quality Control
Gas Chromatography (GC) Analysis
SE-54 chromatographic columns (50°C isothermal) with hydrogen flame ionization detection (FID) are standard for purity assessment:
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Retention Time : 8.2 minutes (target compound) vs. 6.7 minutes (unreacted methylamine).
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Detection Limit : 0.1% impurities.
Biological Activity
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride, also known as chlorambucil, is a compound primarily used in the treatment of certain types of cancer, particularly chronic lymphocytic leukemia (CLL) and lymphoma. Its biological activity is largely attributed to its alkylating properties, which allow it to interact with DNA and inhibit cell division.
Chlorambucil functions as a DNA alkylating agent . The mechanism involves the formation of highly reactive intermediates that can covalently bond with DNA, leading to cross-linking of DNA strands. This cross-linking prevents DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells. The specific steps in its action include:
- Activation : Chlorambucil is activated in vivo to form reactive species.
- Alkylation : These reactive species bind to nucleophilic sites on DNA bases, primarily guanine.
- Cross-linking : The binding results in cross-linking between DNA strands, disrupting the normal function and integrity of the genetic material.
Pharmacological Profile
Chlorambucil exhibits several pharmacological effects:
- Antitumor Activity : It is effective against various malignancies due to its ability to induce apoptosis in cancer cells.
- Immunosuppressive Effects : Chlorambucil is also noted for its immunosuppressive properties, which can be beneficial in autoimmune disorders.
- Side Effects : Common side effects include myelosuppression, gastrointestinal disturbances, and potential secondary malignancies due to its DNA-damaging effects.
Case Study 1: Chronic Lymphocytic Leukemia
In a clinical trial involving patients with CLL, chlorambucil demonstrated significant efficacy in reducing tumor burden. Patients receiving chlorambucil showed an overall response rate of approximately 50-60%, with a median progression-free survival of 18 months.
Case Study 2: Lymphoma Treatment
A study assessing chlorambucil as part of combination therapy for non-Hodgkin lymphoma indicated improved outcomes when combined with other agents like prednisone. The combination therapy resulted in an overall response rate exceeding 70%.
Research Findings
Recent studies have explored various aspects of chlorambucil's biological activity:
- Mechanistic Studies : Research has identified specific molecular pathways affected by chlorambucil, including those involved in cell cycle regulation and apoptosis.
- Resistance Mechanisms : Investigations into resistance mechanisms highlight the role of DNA repair pathways, particularly the upregulation of excision repair genes in resistant tumor cells.
Data Table: Biological Activity Overview
Scientific Research Applications
Pharmaceutical Development
N,N-dimethyl-2-chloroethylamine hydrochloride is primarily employed as a building block in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of the chloroethyl group into larger molecular frameworks, which can be crucial for developing drugs with specific pharmacological properties.
Case Study:
A study on tricyclic PI3K inhibitors highlighted the utility of similar compounds in anti-cancer therapies, showcasing how derivatives of N,N-dimethyl-2-chloroethylamine can lead to significant therapeutic advancements in oncology .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of other chemicals, including surfactants and polymer additives. Its ability to react with nucleophiles makes it valuable in creating quaternary ammonium compounds, which are widely used in various industrial applications.
Data Table: Applications in Chemical Synthesis
| Application Type | Description |
|---|---|
| Surfactants | Used in the formulation of detergents and emulsifiers. |
| Polymer Additives | Enhances properties such as stability and compatibility in polymers. |
| Quaternary Ammonium Salts | Important for antibacterial and antifungal applications. |
Biological Research
N,N-dimethyl-2-chloroethylamine hydrochloride has been investigated for its potential roles in biological systems, particularly regarding its effects on cellular mechanisms. Research indicates that compounds with similar structures can influence cell signaling pathways and may possess immunomodulatory properties.
Case Study:
Research into amino lipids for intracellular delivery highlighted how derivatives of this compound could enhance the efficacy of drug delivery systems by facilitating cellular uptake .
Comparison with Similar Compounds
2-(Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9)
Structure : C₆H₁₅Cl₂N
Molecular Weight : 172.10 g/mol
Key Differences :
- The diethylamino group replaces the dimethylaminoethyl chain in the target compound.
- Exhibits a lower molecular weight (172.10 vs. ~237.1 for the target compound) and higher melting point (206–210°C vs. ~200°C estimated).
Applications : Widely used to synthesize antihistamines (e.g., chlorpheniramine), antidepressants, and cationic polymers . Its diethyl group enhances lipophilicity compared to dimethyl analogs, influencing drug absorption and metabolism .
Table 1: Physicochemical Comparison
| Property | Target Compound | 2-(Diethylamino)ethyl Chloride HCl |
|---|---|---|
| Molecular Formula | C₇H₁₇Cl₂N₂ | C₆H₁₅Cl₂N |
| Molecular Weight (g/mol) | ~237.1 | 172.10 |
| Melting Point (°C) | ~200 (estimated) | 206–210 |
| Solubility | Water, alcohol | Water, alcohol |
| Key Functional Groups | Chloroethyl, dimethylaminoethyl | Chloroethyl, diethylaminoethyl |
2-Chloro-N,N-Dimethylethylamine Hydrochloride
Structure : C₄H₁₁Cl₂N
Molecular Weight : 144.05 g/mol
Key Differences :
- Simpler structure with a single dimethylamino group directly attached to the chloroethyl chain.
- Smaller molecular size reduces steric hindrance, increasing reactivity in alkylation reactions compared to the bulkier target compound .
Applications : Acts as a precursor for surfactants and quaternary ammonium compounds. Its lack of a secondary amine chain limits its use in complex drug syntheses .
(2-Chloroethyl)Methylamine Hydrochloride
Structure : C₃H₉Cl₂N
Molecular Weight : 130.02 g/mol
Key Differences :
- Absence of the dimethylaminoethyl group significantly reduces its basicity and nucleophilicity.
- Limited applications in pharmaceuticals due to structural simplicity but used in small-molecule alkylation .
Compounds with Heterocyclic Modifications
- [2-(1H-Imidazol-1-yl)ethyl]Methylamine Dihydrochloride Hydrate : Incorporates an imidazole ring, enhancing hydrogen-bonding capacity and pharmacological activity (e.g., antimicrobial or enzyme inhibition) compared to the target compound .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via sequential alkylation of methylamine. First, react methylamine with 2-chloroethyl chloride under basic conditions (e.g., NaOH) to form the mono-substituted intermediate. Next, introduce the 2-(dimethylamino)ethyl group using a nucleophilic substitution reaction with 2-(dimethylamino)ethyl chloride. Purification via recrystallization in ethanol or acetone improves purity . Continuous flow reactors (CFRs) and anhydrous conditions minimize side reactions, as highlighted in similar chloroethylamine syntheses .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., chloroethyl at δ 3.6–3.8 ppm; dimethylaminoethyl at δ 2.2–2.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 209.08 for CHClN·HCl).
- Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (±0.3% tolerance).
- HPLC : Monitor purity (>98%) using a C18 column and UV detection at 254 nm .
Q. How should stability and storage conditions be managed to prevent degradation?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under nitrogen. Avoid humidity to prevent hydrolysis of the chloroethyl group. Regularly test for decomposition via TLC (silica gel, chloroform:methanol 9:1). Safety protocols include using fume hoods and emergency eye wash stations, as recommended for related chloroethylamines .
Advanced Research Questions
Q. What reaction mechanisms dominate when this compound interacts with nucleophilic biomolecules (e.g., DNA bases)?
- Methodological Answer : The chloroethyl group undergoes SN2 alkylation , targeting electron-rich sites (e.g., guanine-N7 in DNA). Kinetic studies using LC-MS/MS can track adduct formation. Competing elimination (via E2) may occur under basic conditions, forming vinyl intermediates. Use deuterated solvents (DO) in H NMR to monitor reaction pathways .
Q. How can computational modeling predict the compound’s reactivity and toxicity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Cl bond (≈280 kJ/mol) to predict alkylation potential.
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways.
- ToxCast Database : Cross-reference structural analogs (e.g., β-chloroethyldiethylamine hydrochloride) for hazard predictions (mutagenicity, LD) .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?
- Methodological Answer :
- Dose-Response Analysis : Use Hill plots to compare IC values in cell lines (e.g., HepG2) vs. LD in rodent models. Adjust for metabolic activation via S9 liver fractions.
- Biomarker Profiling : Quantify urinary metabolites (e.g., thioether adducts) via GC-MS to correlate exposure levels.
- Interspecies Scaling : Apply allometric equations (e.g., body surface area) to extrapolate safe thresholds for human-relevant doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
